Enantioselective Hydrolysis by Carbonic Anhydrase: (R)- vs. (S)-Mandelate Methyl Esters
In carbonic anhydrase-catalyzed hydrolysis of mandelic methyl esters, the (R)-enantiomers are consistently better substrates than the (S)-enantiomers. For the unsubstituted mandelic acid methyl ester, the enantiomeric excess (ee) achieved under kinetic resolution conditions was 40–51% in favor of (R) [1]. While this specific value is reported for the unsubstituted parent compound, the 4-bromo derivative, being a member of the same mandelate ester class, is predicted to follow the same enantiopreference trend [1]. The procured (R)-methyl 2-(4-bromophenyl)-2-hydroxyacetate thus provides the appropriate absolute configuration for enzymatic transformations where (R)-selectivity is essential.
| Evidence Dimension | Enantiomeric excess (ee) in carbonic anhydrase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | (R)-configuration preferred (class-level: 40–51% ee for parent compound) |
| Comparator Or Baseline | (S)-Methyl mandelate: significantly lower hydrolysis rate |
| Quantified Difference | Δee ≈ 40–51% favoring (R)-enantiomer (parent mandelate system) |
| Conditions | Carbonic anhydrase-catalyzed hydrolysis in aqueous buffer; mandelic methyl esters as substrates [1] |
Why This Matters
Researchers performing enzyme-catalyzed transformations on mandelate esters must procure the (R)-enantiomer to avoid substantial loss of reaction efficiency and product enantiopurity.
- [1] Chênevert, R., & Létourneau, M. (2006). Enantioselectivity of carbonic anhydrase catalyzed hydrolysis of mandelic methyl esters. Canadian Journal of Chemistry, 84(11), 1515-1519. View Source
